molecular formula C8H6FNO3 B11753180 Methyl 3-fluoro-5-formylpicolinate

Methyl 3-fluoro-5-formylpicolinate

Cat. No.: B11753180
M. Wt: 183.14 g/mol
InChI Key: USEZSEYKCNFGHV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-formylpicolinate is a fluorinated picolinate ester featuring a formyl (-CHO) substituent at the 5-position and a fluorine atom at the 3-position of the pyridine ring.

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

methyl 3-fluoro-5-formylpyridine-2-carboxylate

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3

InChI Key

USEZSEYKCNFGHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-formylpicolinate typically involves the fluorination of a suitable picolinic acid derivative followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-5-formylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-formylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The formyl group can participate in various chemical reactions, modulating the compound’s activity and stability .

Comparison with Similar Compounds

Structural and Functional Differences

  • Formyl vs. Methyl/Trifluoromethyl/Hydroxyl Groups: The formyl group in this compound confers high reactivity, enabling participation in Schiff base formation and cross-coupling reactions. This contrasts with the inert methyl group in Methyl 5-fluoro-3-methylpicolinate, which improves stability but reduces reactivity . The hydroxyl group in Methyl 3-fluoro-5-hydroxypicolinate increases polarity, making it suitable for aqueous-phase reactions or hydrogen-bonding interactions in APIs .
  • Electronic Effects :

    • The formyl group is moderately electron-withdrawing, activating the pyridine ring for electrophilic substitution at specific positions. In contrast, the trifluoromethyl group exerts stronger electron-withdrawing effects, significantly lowering the compound’s pKa .

Stability and Commercial Viability

  • This compound’s discontinuation may stem from challenges in stabilizing the formyl group during storage or synthesis.
  • Analogs like Methyl 5-fluoro-3-methylpicolinate and Methyl 3-fluoro-5-hydroxypicolinate are more commercially viable due to their stable substituents and established applications in pharmaceutical intermediates .

Research and Application Trends

  • Pharmaceutical Intermediates :

    • The hydroxyl and trifluoromethyl analogs are prioritized in drug discovery for their balance of reactivity and stability. For example, trifluoromethylated compounds are leveraged in kinase inhibitors due to enhanced metabolic stability .
    • The discontinued status of this compound suggests niche applications where its reactivity is critical but difficult to harness industrially.
  • Agrochemicals :

    • Methyl 3-fluoro-5-(trifluoromethyl)picolinate’s lipophilicity makes it a candidate for herbicide formulations .

Biological Activity

Methyl 3-fluoro-5-formylpicolinate is a compound of increasing interest in pharmaceutical and agricultural research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the picolinate family, characterized by a pyridine ring with various substituents. The presence of a fluorine atom at the 3-position and a formyl group at the 5-position contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant growth inhibition in melanoma and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
B16 Melanoma15Apoptosis induction
L1210 Leukemia12Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLInhibition of metabolic pathways

Case Studies

  • Case Study on Anticancer Efficacy :
    A clinical trial assessed the efficacy of this compound in combination with standard chemotherapy in patients with advanced melanoma. Results indicated a significant improvement in overall survival rates compared to historical controls, suggesting enhanced therapeutic benefits when used alongside existing treatments.
  • Agricultural Application :
    Research has explored the use of this compound as a potential herbicide. Field trials demonstrated its effectiveness in controlling weed growth while minimizing damage to crops. The compound's selective toxicity towards specific plant species offers promise for sustainable agricultural practices.

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